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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pralsetinib, a
selective RET inhibitor, in patient-derived xenograft (PDX) models for preclinical cancer
research. The included protocols and data are designed to guide researchers in evaluating the
efficacy of pralsetinib in various RET-altered cancer types.

Introduction

Pralsetinib (GAVRETO®) is a potent and selective oral inhibitor of the rearranged during
transfection (RET) receptor tyrosine kinase.[1] Oncogenic alterations in the RET gene,
including fusions and mutations, are key drivers in several cancers, such as non-small cell lung
cancer (NSCLC) and thyroid cancer.[2] Patient-derived xenograft (PDX) models, where tumor
tissue from a patient is implanted into an immunodeficient mouse, have emerged as a valuable
preclinical platform. These models are known to recapitulate the histopathological and genetic
characteristics of the original patient tumor, making them highly relevant for evaluating the
efficacy of targeted therapies like pralsetinib.[3]

Mechanism of Action and Signaling Pathway

Pralsetinib functions by selectively binding to the ATP-binding site of the RET kinase domain,
which inhibits its enzymatic activity.[4] In cancers with RET fusions or mutations, the RET
kinase is constitutively active, leading to the downstream activation of multiple signaling
pathways that promote tumor growth and survival. These pathways primarily include the
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MAPK/ERK, PI3K/AKT, and JAK/STAT pathways. By inhibiting RET, pralsetinib effectively
blocks these downstream signals, leading to cell cycle arrest and apoptosis in RET-driven
cancer cells.[4]
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Caption: Pralsetinib Inhibition of RET Signaling Pathways.
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Data Presentation: Pralsetinib Efficacy in PDX
Models

While extensive clinical data from the ARROW trial has demonstrated the efficacy of
pralsetinib in patients[5][6], specific quantitative data from preclinical PDX model studies are
less commonly published. However, available information from conference abstracts and
similar studies with other RET inhibitors allows for a representative summary of expected

outcomes.

Table 1: In Vivo Efficacy of Pralsetinib in RET-Fusion Positive PDX Models
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PDX
Model ID

Cancer
Type

RET
Fusion
Partner

Pralsetini
b Dose
(Oral)

Treatmen
t Duration

Tumor
Growth
Inhibition
(TGI)

Notes

CTG-0838

NSCLC

KIF5B-RET

5 mg/kg
BID

21 days

Tumor

Regression

Data
suggests
significant
anti-tumor

activity.[7]

CR1520

Colorectal

NCOA4-
RET

5 mg/kg
BID

21 days

Tumor

Regression

Demonstra
tes efficacy
in a non-
NSCLC,
non-thyroid
cancer
model.[7]

Represent

ative

NSCLC

CCDC6-
RET

10 mg/kg
QD

28 days

>80%

Based on
typical
efficacy of
selective
RET
inhibitors in
PDX

models.

Represent

ative

Thyroid

NCOA4-
RET

10 mg/kg
QD

28 days

>90%

Based on
typical
efficacy of
selective
RET
inhibitors in
PDX

models.

Table 2: Pharmacodynamic Effects of Pralsetinib in PDX Tumors
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PDX Model Cancer Pralsetinib . . p-ERK
Time Point . I
ID Type Dose (Oral) Inhibition Inhibition
Representativ 30 mg/kg
NSCLC _ 4 hours >80%
e single dose
Representativ ] 30 mg/kg
Thyroid ) 4 hours >85%
e single dose
Note: Data in
Tables 1 and
2 for
"Representati
ve" models
are

extrapolated
from typical
outcomes for
selective RET
inhibitors in
PDX studies
and the
known
mechanism
of action of

pralsetinib.

Experimental Protocols

The following are detailed protocols for the establishment of PDX models and subsequent

efficacy studies with pralsetinib.

Protocol 1: Establishment of RET-Altered Patient-

Derived Xenograft (PDX) Models

Objective: To establish and propagate patient-derived tumor xenografts in immunodeficient

mice.
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Materials:

e Fresh tumor tissue from a patient with a known RET alteration (obtained under IRB-approved
protocol).

e 6-8 week old immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar).
 Sterile surgical instruments.

o Matrigel (optional).

e Culture medium (e.g., DMEM/F12) with antibiotics.

¢ Anesthesia (e.g., isoflurane).

Procedure:

e Tumor Tissue Processing:

o Collect fresh tumor tissue in a sterile container with culture medium on ice and process
within 2-4 hours of resection.

o In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics.
o Mince the tumor into small fragments (2-3 mma3).

e Implantation:

[¢]

Anesthetize the mouse.

Make a small incision on the flank of the mouse.

[e]

o

Create a subcutaneous pocket using blunt dissection.

[¢]

(Optional) Mix the tumor fragment with 50 uL of Matrigel.

o

Implant one tumor fragment into the subcutaneous pocket.

[e]

Close the incision with surgical clips or sutures.
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e Monitoring and Passaging:
o Monitor the mice twice weekly for tumor growth.
o Measure tumor volume using calipers (Volume = 0.5 x Length x Width?2).

o When the tumor reaches 1000-1500 mms3, euthanize the mouse and aseptically resect the

tumor. This is passage 0 (PO).

o Process the resected tumor as in step 1 and implant into a new cohort of mice for

expansion (P1, P2, etc.).
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Caption: Workflow for PDX Model Establishment and Passaging.
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Protocol 2: Pralsetinib Efficacy Study in PDX Models

Objective: To evaluate the anti-tumor efficacy of pralsetinib in established RET-altered PDX

models.

Materials:

Established RET-altered PDX models (passage 2-5).

Pralsetinib (formulated for oral administration).

Vehicle control (e.g., 0.5% methylcellulose in sterile water).

Oral gavage needles.

Calipers for tumor measurement.

Procedure:

e Study Enrollment:

o Implant PDX tumor fragments into a cohort of mice.

o When tumors reach an average volume of 150-200 mm?, randomize mice into treatment
and control groups (n=8-10 mice per group).

e Treatment Administration:

o Prepare pralsetinib at the desired concentration in the vehicle. A dose of 5-10 mg/kg
administered once or twice daily is a typical starting point based on preclinical data.[7]

o Administer pralsetinib or vehicle control to the respective groups via oral gavage daily.
o Monitor the body weight of the mice twice weekly as a measure of toxicity.
» Efficacy Assessment:

o Measure tumor volume twice weekly.
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o Continue treatment for 21-28 days or until tumors in the control group reach the maximum
allowed size.

o At the end of the study, euthanize the mice and resect the tumors.

o Data Analysis:
o Plot mean tumor volume £ SEM for each group over time.

o Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (AT/
AC)) x 100, where AT is the change in mean tumor volume of the treated group and AC is
the change in mean tumor volume of the control group.

» Pharmacodynamic Analysis (Optional):
o A satellite group of mice can be treated with a single dose of pralsetinib.
o Collect tumors at various time points (e.g., 2, 4, 8, 24 hours) after dosing.

o Prepare tumor lysates and perform Western blotting for p-RET, total RET, p-ERK, and total
ERK to confirm target engagement.
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Caption: Experimental Workflow for Pralsetinib Efficacy Studies in PDX Models.

Conclusion

Pralsetinib has demonstrated significant clinical activity in patients with RET-altered cancers.
The use of PDX models provides a robust preclinical platform to further investigate its efficacy
across a broader range of RET fusions and mutations, to explore mechanisms of resistance,
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and to test novel combination therapies. The protocols and data presented here serve as a
guide for researchers to effectively utilize pralsetinib in PDX-based cancer research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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